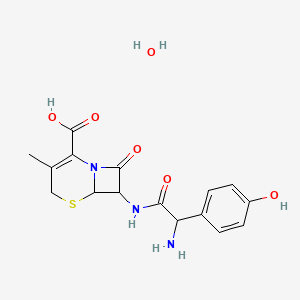![molecular formula C13H14KNO5 B7887601 potassium;2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate](/img/structure/B7887601.png)
potassium;2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminocaproic Acid . It is a synthetic derivative of the amino acid lysine and is primarily used as an antifibrinolytic agent. This compound is widely recognized for its ability to inhibit the breakdown of fibrin clots, making it valuable in medical applications to control bleeding.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aminocaproic acid is synthesized through the hydrogenation of adipic acid. The process involves the reduction of adipic acid using hydrogen gas in the presence of a catalyst such as nickel or platinum. The reaction is typically carried out under high pressure and temperature conditions to ensure complete hydrogenation.
Industrial Production Methods: In industrial settings, aminocaproic acid is produced through a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is then purified through crystallization or other separation techniques to obtain aminocaproic acid in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Aminocaproic acid undergoes various chemical reactions, including:
Oxidation: Aminocaproic acid can be oxidized to form caprolactam, a precursor for nylon production.
Reduction: It can be reduced to form hexanoic acid.
Substitution: Aminocaproic acid can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as nickel or platinum.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed:
Oxidation: Caprolactam
Reduction: Hexanoic acid
Substitution: Halogenated derivatives of aminocaproic acid
Applications De Recherche Scientifique
Aminocaproic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its role in inhibiting fibrinolysis and its potential therapeutic applications.
Medicine: Used to control bleeding in surgical procedures and to treat conditions such as hemophilia.
Industry: Utilized in the production of caprolactam, which is a precursor for nylon-6, a widely used synthetic polymer.
Mécanisme D'action
Aminocaproic acid exerts its effects by binding to the kringle domain of plasminogen, thereby inhibiting its activation to plasmin. Plasmin is an enzyme responsible for breaking down fibrin clots. By preventing the formation of plasmin, aminocaproic acid reduces fibrinolysis and helps maintain the integrity of blood clots. This mechanism is particularly useful in controlling excessive bleeding during surgical procedures.
Comparaison Avec Des Composés Similaires
Tranexamic Acid: Another antifibrinolytic agent that is more potent than aminocaproic acid.
Epsilon-Aminocaproic Acid: A structural isomer of aminocaproic acid with similar antifibrinolytic properties.
Comparison:
Potency: Tranexamic acid is approximately 10 times more potent than aminocaproic acid in inhibiting fibrinolysis.
Structure: Both aminocaproic acid and epsilon-aminocaproic acid have similar structures, but their spatial arrangement differs, leading to variations in their biological activity.
Applications: While both compounds are used to control bleeding, tranexamic acid is preferred in situations requiring stronger antifibrinolytic effects.
Aminocaproic acid stands out due to its balance of efficacy and safety, making it a valuable tool in both medical and industrial applications.
Propriétés
IUPAC Name |
potassium;2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVONAPNRXRSV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14KNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate](/img/structure/B7887581.png)






